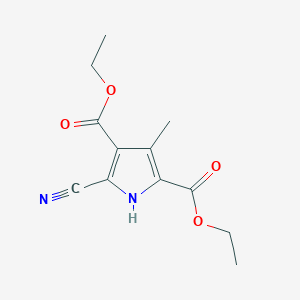

diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based heterocyclic compound with two ester groups (diethyl) at positions 2 and 4, a cyano substituent at position 5, and a methyl group at position 2. Pyrrole derivatives are widely studied for their electronic properties, biological activities, and applications in materials science. The cyano group introduces strong electron-withdrawing effects, which can influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)14-8(9)6-13/h14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKNGELQKIGWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280570 | |

| Record name | diethyl 5-cyano-3-methyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-56-3 | |

| Record name | NSC17446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 5-cyano-3-methyl-1h-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with a cyano group donor, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine-substituted pyrrole derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amides or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce amine-substituted pyrroles.

Scientific Research Applications

Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the cyano group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The ester groups can undergo hydrolysis to release active metabolites that interact with cellular targets, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Comparisons:

Diethyl 5-Methyl-3-Phenyl-1H-Pyrrole-2,4-Dicarboxylate (): Substituents: 5-methyl, 3-phenyl. Molecular Weight: 301.34 g/mol. This compound lacks the electron-withdrawing cyano group, making it less polar than the target compound. Such differences may influence solubility and reactivity in nucleophilic substitution reactions .

Diethyl 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylate (): Substituents: 3-methyl, 5-methyl. Molecular Weight: Not explicitly listed, but estimated ~255 g/mol (similar to dimethyl analogs). Properties: Symmetric methyl groups at positions 3 and 5 increase hydrophobicity compared to the cyano-containing target compound. The absence of strong electron-withdrawing groups reduces dipole moments and may limit applications in charge-transfer materials .

Dimethyl 5-(2-Methoxy-2-Oxoethyl)-3-Methyl-1H-Pyrrole-2,4-Dicarboxylate (): Substituents: 5-(methoxycarbonylmethyl), 3-methyl. Molecular Weight: 255.27 g/mol. However, the methyl ester groups (vs. ethyl in the target compound) reduce lipophilicity, affecting membrane permeability in biological systems .

Impact of Heterocyclic Core Modifications

- Thiophene vs. Pyrrole Derivatives ():

- Thiophene analogs (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) exhibit reduced aromaticity compared to pyrroles due to sulfur’s lower electronegativity. This alters conjugation and stability, as seen in their crystal structures, where thiophene derivatives form N–H⋯O and C–H⋯O hydrogen bonds but lack the strong intramolecular H-bonding observed in some pyrroles .

Data Table: Key Structural and Physical Properties

Biological Activity

Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article summarizes the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

The compound features a pyrrole ring substituted with cyano and diester functionalities, which are critical for its biological activity. The presence of these groups enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with cyanoacetic acid derivatives under controlled conditions. The detailed synthetic pathway has been documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity.

Antiviral Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antiviral properties. For instance, compounds within this class have shown efficacy against various viral infections, potentially due to their ability to inhibit viral replication mechanisms.

| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | HIV-1 | 3.98 | >400 | >100 |

| Related Pyrrole Derivative | Influenza A | 15.0 | >300 | >20 |

Cytotoxicity

Cytotoxicity studies reveal that while this compound has antiviral activity, it also exhibits a favorable safety profile. The compound's CC50 values indicate that it can be effective against viruses with minimal toxicity to host cells.

Study 1: Antiviral Efficacy

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested for its antiviral activity against HIV. The results showed that the compound effectively reduced viral load in infected cell lines at concentrations below its cytotoxic threshold, demonstrating a high selectivity index which suggests potential for therapeutic applications .

Another investigation explored the mechanism by which this compound exerts its antiviral effects. It was found to inhibit key enzymes involved in viral replication, including reverse transcriptase and integrase in HIV, thereby preventing the virus from proliferating within host cells .

Q & A

Q. What are the optimal methods for synthesizing diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate, and how can purity be validated?

Synthesis typically involves multi-step reactions, including cyclocondensation of precursor esters and nitriles under controlled conditions. For example:

- Step 1 : React ethyl cyanoacetate with methylamine derivatives to form the pyrrole backbone.

- Step 2 : Introduce the cyano group via nucleophilic substitution using cyanating agents like CuCN or KCN.

- Purification : Column chromatography (ethyl acetate/hexane gradients) is effective for isolating intermediates, followed by recrystallization for final product refinement .

- Validation : Purity ≥98% is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C) to verify structural integrity and absence of byproducts .

Q. How can crystallographic data for this compound be obtained, and what software is recommended for structure refinement?

- Data Collection : Use single-crystal X-ray diffraction (Bruker SMART 6000 or similar) with CuKα radiation (λ = 1.54178 Å) at low temperatures (e.g., 123 K) to minimize thermal motion .

- Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards. Hydrogen atoms are typically placed geometrically, and anisotropic displacement parameters refine non-H atoms .

- Validation : Check R-factors (R1 < 0.05 for high-resolution data) and residual electron density maps using Olex2 or Mercury .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

- Modeling : Use Gaussian 09 or ORCA to optimize geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge delocalization in the pyrrole ring and cyano group, critical for understanding nucleophilic/electrophilic sites .

- Validation : Compare computed IR spectra with experimental data to confirm accuracy (e.g., C≡N stretching at ~2200 cm⁻¹) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR peaks?

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can identify rotational barriers in ester groups causing peak splitting .

- Solvent Polarity : Test in deuterated DMSO vs. CDCl3; hydrogen bonding with DMSO may stabilize conformers, altering splitting patterns .

- X-ray vs. NMR : If crystal packing (from X-ray) shows planar ester groups but NMR suggests rotation, attribute discrepancies to solution-phase dynamics .

Q. How can this compound be functionalized for applications in medicinal chemistry or materials science?

- Drug Design : React the cyano group with hydrazine to form a hydrazide, enabling conjugation with pharmacophores (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .

- Materials Science : Incorporate into metal-organic frameworks (MOFs) via carboxylate coordination. The methyl and cyano groups enhance thermal stability (TGA analysis shows decomposition >250°C) .

- Biological Probes : Label with fluorescent tags (e.g., dansyl chloride) via ester hydrolysis and amide coupling, then use in cellular imaging .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.